molecular formula C6 H10 Cl2 N2 B1180307 (2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane CAS No. 196963-46-9

(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B1180307
CAS No.: 196963-46-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-dichloro-1,4-diazabicyclo[222]octane is a bicyclic organic compound that features two chlorine atoms and a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane as a starting material, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired dichloro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition: It can participate in cycloaddition reactions to form more complex bicyclic or polycyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a diazabicyclo compound with an amino group in place of a chlorine atom.

Scientific Research Applications

(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The diazabicyclo structure provides a rigid framework that can stabilize transition states and intermediates in various reactions. The chlorine atoms can participate in electrophilic interactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of two chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

196963-46-9

Molecular Formula

C6 H10 Cl2 N2

Molecular Weight

0

Origin of Product

United States

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